molecular formula C15H15N B14703185 1-Methyl-2-phenyl-2,3-dihydro-1H-indole CAS No. 20878-31-3

1-Methyl-2-phenyl-2,3-dihydro-1H-indole

Cat. No.: B14703185
CAS No.: 20878-31-3
M. Wt: 209.29 g/mol
InChI Key: OXOPPQNJDYHUSJ-UHFFFAOYSA-N
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Description

1-Methyl-2-phenyl-2,3-dihydro-1H-indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a fused ring system consisting of a benzene ring and a pyrrole ring, with a methyl group at the nitrogen atom and a phenyl group at the second carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-phenyl-2,3-dihydro-1H-indole can be synthesized through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . Another method includes the cyclization of N-alkylanilines with terminal alkynes using a copper catalyst .

Industrial Production Methods: Industrial production of this compound often involves large-scale Fischer indole synthesis due to its efficiency and cost-effectiveness. The reaction typically requires refluxing the reactants in the presence of an acid catalyst such as hydrochloric acid or acetic acid .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-phenyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Methyl-2-phenyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. It can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission . The exact pathways and targets depend on the specific biological context and the derivative .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-2-phenyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and phenyl groups enhances its stability and reactivity compared to other indole derivatives .

Properties

CAS No.

20878-31-3

Molecular Formula

C15H15N

Molecular Weight

209.29 g/mol

IUPAC Name

1-methyl-2-phenyl-2,3-dihydroindole

InChI

InChI=1S/C15H15N/c1-16-14-10-6-5-9-13(14)11-15(16)12-7-3-2-4-8-12/h2-10,15H,11H2,1H3

InChI Key

OXOPPQNJDYHUSJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(CC2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

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